3-[(phenylcarbonyl)amino]-N,N-di(prop-2-en-1-yl)benzamide
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Overview
Description
3-BENZAMIDO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of benzamido groups and prop-2-en-1-yl substituents, making it a unique and versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE typically involves the reaction of benzoyl chloride with N,N-bis(prop-2-en-1-yl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 3-BENZAMIDO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamido groups, where nucleophiles such as hydroxide ions or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-BENZAMIDO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-BENZAMIDO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-N-(prop-2-en-1-yl)benzamide
- N-(prop-2-en-1-yl)benzamide
- N-(2-furylmethyl)benzamide
Uniqueness
3-BENZAMIDO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE is unique due to its dual benzamido groups and prop-2-en-1-yl substituents, which confer distinct chemical reactivity and biological activity compared to other benzamide derivatives. Its structural features allow for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-benzamido-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C20H20N2O2/c1-3-13-22(14-4-2)20(24)17-11-8-12-18(15-17)21-19(23)16-9-6-5-7-10-16/h3-12,15H,1-2,13-14H2,(H,21,23) |
InChI Key |
VIRHFFBKEAKEEW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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